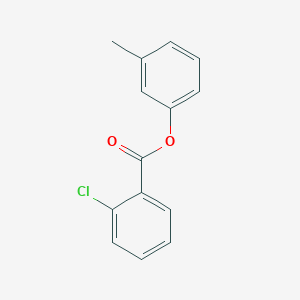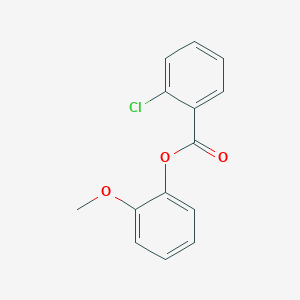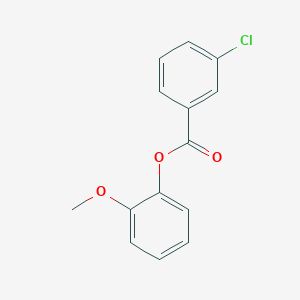
2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, also known as BBTA, is a chemical compound that belongs to the class of benzothiadiazine derivatives. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is not fully understood, but it is believed to be related to its ability to interact with various enzymes and proteins. 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has also been shown to inhibit the activity of protein tyrosine phosphatases, enzymes involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death. 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has also been shown to inhibit the activity of alpha-glucosidase, an enzyme involved in the digestion of carbohydrates, which may have implications for the treatment of diabetes. In vivo studies have shown that 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can reduce blood pressure and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide also has some limitations, including its relatively low potency compared to other compounds and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide. One direction is to investigate the structure-activity relationship of 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide and its analogs to identify more potent and selective compounds. Another direction is to evaluate the pharmacokinetic and pharmacodynamic properties of 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide in animal models and human subjects. Additionally, 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide could be further evaluated for its potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Synthesemethoden
2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can be synthesized using various methods, including the reaction of 2-aminobenzenesulfonamide with butyl isocyanate in the presence of a catalyst. Another method involves the reaction of 2-aminobenzenesulfonamide with butyl chloroformate in the presence of a base. The yield and purity of 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can be improved by optimizing the reaction parameters, such as temperature, reaction time, and solvent.
Wissenschaftliche Forschungsanwendungen
2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In biochemistry, 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been used as a tool to study the function of various enzymes and proteins. In pharmacology, 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been evaluated for its pharmacokinetic and pharmacodynamic properties.
Eigenschaften
Molekularformel |
C11H14N2O3S |
|---|---|
Molekulargewicht |
254.31 g/mol |
IUPAC-Name |
2-butyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C11H14N2O3S/c1-2-3-8-13-11(14)12-9-6-4-5-7-10(9)17(13,15)16/h4-7H,2-3,8H2,1H3,(H,12,14) |
InChI-Schlüssel |
WGPIGJFCGMEZAA-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)NC2=CC=CC=C2S1(=O)=O |
Kanonische SMILES |
CCCCN1C(=O)NC2=CC=CC=C2S1(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate](/img/structure/B285919.png)


![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B285925.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide](/img/structure/B285926.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285927.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285928.png)
![3-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-5-[4-(hexyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B285929.png)

![1-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-2-propyl-1H-3,1-benzimidazol-3-ium](/img/structure/B285939.png)